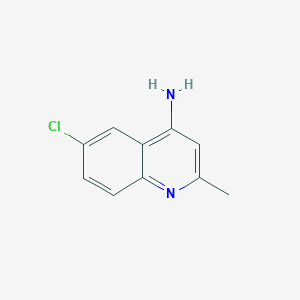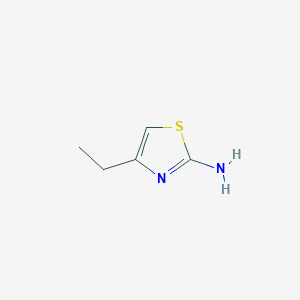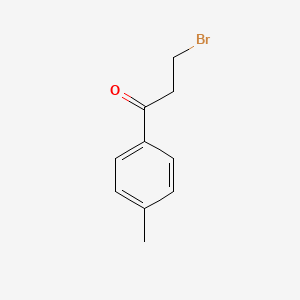
6-Chloro-2-methylquinolin-4-amine
Übersicht
Beschreibung
6-Chloro-2-methylquinolin-4-amine, also known as 6-chloro-2-methylquinolin-4-ylamine, is an organic compound with the molecular formula C10H9ClN2. It is a white crystalline solid that is soluble in water and has a melting point of 122°C. This compound is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds. It is used in laboratory experiments to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of different compounds. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
6-Chloro-2-methylquinolin-4-amine and related compounds have been explored for their potential in cancer treatment. For instance, derivatives of this compound have been identified as potent apoptosis inducers, showing promise as anticancer agents. These compounds demonstrate significant efficacy in cancer models, including human MX-1 breast and other mouse xenograft cancer models, due to their ability to induce apoptosis in cancer cells (Sirisoma et al., 2009).
Antimicrobial Activity
Several derivatives of this compound have shown promising antimicrobial properties. Studies reveal that compounds with this structure exhibit notable antifungal and antibacterial activities against various strains. This includes effectiveness against Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Kumar et al., 2011).
Antidepressant and Neuroprotective Effects
Some derivatives of this compound have been studied for their potential antidepressant activity. In animal models, certain compounds significantly reduced the duration of immobility time, which is indicative of antidepressant effects. Additionally, these compounds were evaluated for monoamine oxidase (MAO) inhibitory effects, further supporting their potential in treating depression (Kumar et al., 2011).
Antimalarial Activity
Derivatives of this compound have been synthesized and evaluated for their antimalarial potential. Certain analogues have shown significant activity against the Plasmodium falciparum strain, indicating their potential use in malaria chemotherapy (Saini et al., 2016).
Chemical Synthesis and Characterization
There has been extensive research into the synthesis and characterization of this compound and its derivatives. This includes studying their crystal structures and exploring their synthesis through various chemical reactions, which is vital for understanding their properties and potential applications in various fields (Somvanshi et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-2-methylquinolin-4-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The compound’s binding energy is lower, indicating a strong interaction with the target proteins . This interaction results in the inhibition of the pathway, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation . Specifically, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions of 6-Chloro-2-methylquinolin-4-amine could involve further exploration of its potential applications in these areas.
Biochemische Analyse
Biochemical Properties
6-Chloro-2-methylquinolin-4-amine plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the PI3K/AKT/mTOR pathway proteins, which are crucial in cell growth and survival . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of their functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has shown significant antiproliferative activity by inhibiting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation. For instance, molecular docking studies have shown that this compound binds to the PI3K/AKT/mTOR pathway proteins with high affinity, resulting in the inhibition of these proteins and subsequent suppression of cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reduced tumor growth in cancer models. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in determining its overall efficacy and mechanism of action.
Eigenschaften
IUPAC Name |
6-chloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBRGIPLABKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497037 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66735-24-8 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)


![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)



